Ethyl 2-[(ethylamino)methyl]decanoate
Description
Ethyl 2-[(ethylamino)methyl]decanoate is a branched-chain fatty acid ester featuring an ethylamino-methyl substituent at the C2 position of a decanoate backbone. This structural motif introduces both lipophilic (decanoate chain) and mildly basic (ethylamino group) properties, distinguishing it from simpler esters like ethyl decanoate.
Properties
CAS No. |
84515-43-5 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
ethyl 2-(ethylaminomethyl)decanoate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-14(13-16-5-2)15(17)18-6-3/h14,16H,4-13H2,1-3H3 |
InChI Key |
JGGQELZVIKVPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CNCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(ethylamino)methyl]decanoate typically involves the esterification of decanoic acid with ethanol, followed by the reaction with ethylamine. The esterification process requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The subsequent reaction with ethylamine is carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(ethylamino)methyl]decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) are employed under basic conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylamine derivatives.
Reduction: Ethyl 2-[(ethylamino)methyl]decanol.
Substitution: Ethyl 2-[(ethylamino)methyl]decanoyl halides.
Scientific Research Applications
Ethyl 2-[(ethylamino)methyl]decanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(ethylamino)methyl]decanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Ethyl 2-[(ethylamino)methyl]decanoate and Analogs
| Compound | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | C₁₄H₂₉NO₂ (hypothetical) | Ester, tertiary amine | Ethylamino-methyl at C2 |
| Ethyl decanoate | C₁₂H₂₄O₂ | Ester | None |
| Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate (EP 4374877A2) | C₉H₁₉NO₂ | Ester, tertiary amine | Ethylamino at C2, dimethyl at C3 |
| Ethyl 2-cyano-2-phenylacetate | C₁₁H₁₁NO₂ | Ester, nitrile, aromatic | Cyano and phenyl at C2 |
Key Observations :
- Unlike ethyl 2-cyano-2-phenylacetate, which has electron-withdrawing cyano and aromatic groups, the ethylamino substituent may increase solubility in polar solvents .
- The branched decanoate chain provides greater lipophilicity than shorter-chain analogs like methyl 2-(ethylamino)-3,3-dimethylbutanoate .
Physicochemical Properties
Table 2: Hypothetical Properties Based on Structural Analogs
Discussion :
- The tertiary amine in this compound may lower its LogP compared to ethyl decanoate but increase solubility in acidic media due to protonation .
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